1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione

Lipophilicity Drug-likeness Physicochemical profiling

1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione (CAS 1781-12-0) is a fused pyrimido-thiazine heterocycle with a molecular formula of C₈H₉N₃O₃S and a molecular weight of 227.24 g mol⁻¹. The scaffold contains a pyrimidine-2,4,7-trione core annulated with a thiazine ring, placing it within a broader class of bicyclic heterocycles that feature a nitrogen- and sulfur-rich architecture.

Molecular Formula C8H9N3O3S
Molecular Weight 227.24 g/mol
CAS No. 1781-12-0
Cat. No. B12001178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione
CAS1781-12-0
Molecular FormulaC8H9N3O3S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)SCC(=O)N2
InChIInChI=1S/C8H9N3O3S/c1-10-6-5(15-3-4(12)9-6)7(13)11(2)8(10)14/h3H2,1-2H3,(H,9,12)
InChIKeyZSEYUHYQPBVNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione (CAS 1781-12-0): Core Physicochemical and Scaffold Characteristics for Procurement Evaluation


1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione (CAS 1781-12-0) is a fused pyrimido-thiazine heterocycle with a molecular formula of C₈H₉N₃O₃S and a molecular weight of 227.24 g mol⁻¹ [1]. The scaffold contains a pyrimidine-2,4,7-trione core annulated with a thiazine ring, placing it within a broader class of bicyclic heterocycles that feature a nitrogen- and sulfur-rich architecture . This compound is catalogued under the NSC number NSC70466 and the DSSTox Substance ID DTXSID30939031, and is available from multiple chemical suppliers as a research-grade intermediate .

Scaffold Fused pyrimido[5,4-b][1,4]thiazine-2,4,7-trione
Substitution 1,3-Dimethyl pattern
Grade & Use Research-grade intermediate; SAR reference

Why 1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione Cannot Be Casually Substituted with Other Pyrimidothiazine Analogs


The 1,3-dimethyl substitution pattern on the pyrimido[5,4-b][1,4]thiazine-2,4,7-trione scaffold generates a unique steric and electronic environment that is not preserved in other alkyl-substituted or unsubstituted analogs within the pyrimidothiazine class [1]. Even minor modifications—such as replacement of the N1 or N3 methyl groups with ethyl, propyl, or hydrogen—alter the computed lipophilicity (XLogP3) and hydrogen-bonding capacity, which can lead to divergent solubility, target binding, and metabolic stability profiles [2]. Consequently, substitution with a generic “pyrimido-thiazine” derivative without matching the exact 1,3-dimethyl-2,4,7-trione substitution pattern risks invalidating structure-activity relationships (SAR) and reproducibility in ongoing research programs. The following quantitative evidence guide details the specific measurable dimensions where CAS 1781-12-0 diverges from its closest comparators.

N-Alkyl pattern mismatch

Replacing 1,3-dimethyl with other alkyl groups alters XLogP3 and may shift solubility and binding behavior

Additional H-bond donors

Unsubstituted core analogs carry ≥2 HBD sites, potentially changing crystal packing, solubility, and target engagement

Bulkier N-substitution

Ethyl/propyl substitution increases TPSA and may reduce passive membrane permeability compared to the dimethyl derivative

Product-Specific Quantitative Differentiation Evidence for 1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione


Predicted Lipophilicity (XLogP3) Differential Between 1,3-Dimethyl and 3-Ethyl-1-propyl Analogues

The computed XLogP3 value for 1,3-dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione is 0.3, compared to XLogP3 ≈ 0.62 for the 3-ethyl-1-propyl analog (CAS 3950-00-3) [1]. The lower predicted lipophilicity of the dimethyl derivative indicates a greater preference for aqueous environments, which may translate into higher aqueous solubility and reduced non-specific protein binding relative to the bulkier ethyl/propyl-substituted congener.

XLogP3 Lipophilicity
Reported
ΔXLogP3 ≈ −0.32
Lower lipophilicity vs. ethyl-propyl analog; supports aqueous assay design
Computed value; experimental logP/D verification recommended
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison Against 3-Ethyl-1-propyl Derivative

The topological polar surface area (TPSA) of 1,3-dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione is 101.89 Ų (or approximately 95 Ų depending on the calculation method), whereas the 3-ethyl-1-propyl analog (CAS 3950-00-3) exhibits a TPSA of 98.40 Ų . The slightly larger polar surface area of the dimethyl compound may reduce passive membrane permeability relative to the ethyl-propyl analog, a factor that could influence cell-based assay exposure.

TPSA Comparison
Data to verify
TPSA ≈ 101.9 vs. 98.4 Ų
Higher TPSA may reduce passive membrane permeability; source unconfirmed
Verify TPSA experimentally and assess cell permeability
Membrane permeability Drug absorption Physicochemical profiling

Hydrogen-Bond Donor Count Differentiation from Unsubstituted Pyrimido[5,4-b][1,4]thiazine Analogs

1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione possesses one hydrogen-bond donor (HBD) count, whereas many unsubstituted pyrimido[5,4-b][1,4]thiazine derivatives contain additional donor sites due to free N–H groups on the pyrimidine ring [1]. The single HBD in the dimethyl derivative reduces the compound's capacity for intermolecular hydrogen bonding, which may alter solubility, crystal packing, and target binding specificity compared to non-methylated core structures.

HBD Count
Class-level
HBD = 1 vs. ≥2
Single HBD may improve permeability vs. non-methylated analogs
Class-level inference; confirm with specific comparator compounds
Molecular recognition Target engagement Physicochemical profiling

Optimal Research and Procurement Application Scenarios for 1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione


Scaffold-Hopping and SAR Exploration in Fused Pyrimidine-Thiazine Series

The compound serves as a well-characterized 1,3-dimethyl-substituted reference point for structure-activity relationship (SAR) studies within the pyrimido[5,4-b][1,4]thiazine class. Its defined lipophilicity (XLogP3 = 0.3) and hydrogen-bonding profile (HBD = 1) allow researchers to systematically assess how N-alkyl modifications modulate potency, solubility, and permeability relative to ethyl-, propyl-, or unsubstituted analogs [1].

Synthetic Intermediate for Downstream Functionalization

With a molecular weight of 227.24 g mol⁻¹ and only one hydrogen-bond donor, CAS 1781-12-0 offers a compact, moderately lipophilic template for late-stage functionalization. Its single N–H site (on the thiazine ring) enables regioselective alkylation, acylation, or sulfonation, making it a useful intermediate for generating focused compound libraries [2].

Physicochemical Profiling and In Silico Model Training

The availability of computed (XLogP3, TPSA, HBD count) and experimental (e.g., density ≈ 1.6 g cm⁻³, predicted melting point 207 °C) physicochemical data makes this compound a suitable candidate for training or validating in silico ADME prediction models, particularly those aimed at correlating small structural changes with measurable property shifts.

Application
Selection Property
Validation Focus
SAR & scaffold-hopping in fused pyrimidine-thiazine series
1,3-Dimethyl substitution profile
XLogP3 and TPSA shifts vs. N-alkyl analogs
Late-stage derivatization intermediate
Single HBD (thiazine N–H)
Regioselective alkylation/acylation verification
In silico ADME model training/validation
Computed property dataset (XLogP3, TPSA, HBD)
Experimental logP/permeability correlation
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